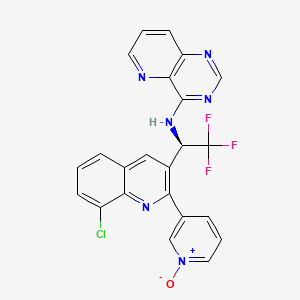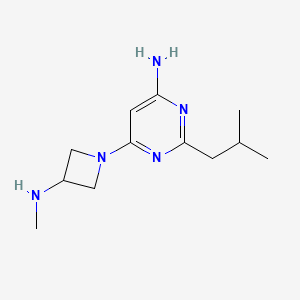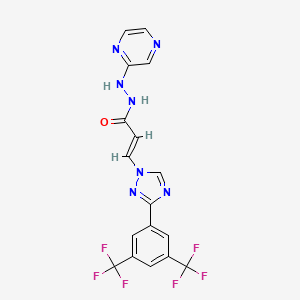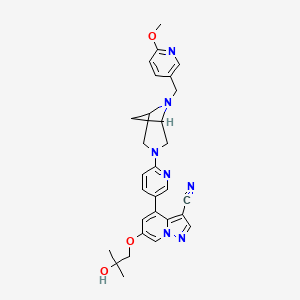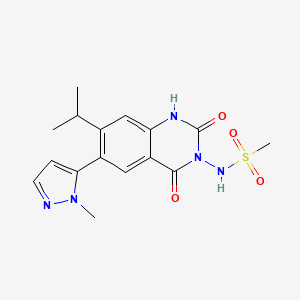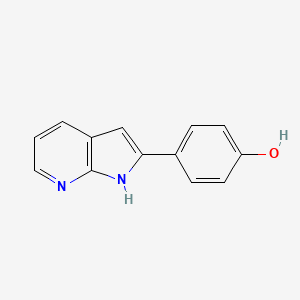
Sibiriline
Übersicht
Beschreibung
Sibiriline is a novel drug that inhibits receptor-interacting protein 1 kinase (RIPK1) and necroptosis . Necroptosis is a regulated form of cell death involved in several disease models . It acts by preventing immune-dependent hepatitis .
Molecular Structure Analysis
The chemical formula of Sibiriline is C13H10N2O . Its exact mass is 210.08 and its molecular weight is 210.230 . The elemental composition is Carbon: 74.27%, Hydrogen: 4.79%, Nitrogen: 13.33%, and Oxygen: 7.61% .Chemical Reactions Analysis
The metabolic fate of Sibiriline was investigated using in silico prediction, coupled with in vitro and in vivo experiments . In vitro incubation was performed on differentiated human HepaRG cells, and in vivo experiments including a pharmacokinetic study were performed on mice treated with Sibiriline . Overall, 14 metabolites, mostly produced by Phase II transformations (glucuronidation and sulfation) were identified .Wissenschaftliche Forschungsanwendungen
Metabolic Fate of Sibiriline
A transversal study combined in silico predictions, in vitro experiments on human HepaRG cells, and in vivo experiments on mice to understand the metabolism of Sibiriline. This research revealed that Sibiriline, inhibiting receptor-interacting protein 1 kinase (RIPK1) and necroptosis, generates 14 metabolites primarily through Phase II transformations. These findings provide initial insights into the toxicology of this RIPK1 inhibitor (Pelletier et al., 2022).
Inhibitory Effects on Necroptosis
Sibiriline was identified as an inhibitor of necroptosis, a form of regulated cell death, in a study that screened a kinase-focused chemical library. This study demonstrated Sibiriline's effectiveness in inhibiting necroptotic cell death induced by various death ligands in human or mouse cells. Sibiriline's role in protecting mice from concanavalin A-induced hepatitis highlights its potential in treating immune-dependent hepatitis (Le Cann et al., 2017).
Other Relevant Studies
Additional research, though not directly focusing on Sibiriline, provides context on related scientific inquiries. For instance, studies on the impact of silicon in mitigating heavy metal stress in plants and the bioactivity of various botanical compounds offer insights into the broader field of biochemical research. However, these studies do not specifically address Sibiriline's applications.
Zukünftige Richtungen
RIPK1 inhibitors like Sibiriline are emerging as a new pharmacological class proposed for inflammatory, autoimmune, and neurodegenerative diseases such as rheumatoid arthritis, ulcerative colitis, psoriasis, Alzheimer’s disease, amyotrophic lateral sclerosis, or multiple sclerosis . Further studies are required to fully understand the potential of Sibiriline .
Eigenschaften
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-11-5-3-9(4-6-11)12-8-10-2-1-7-14-13(10)15-12/h1-8,16H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQLYCMLGSOHOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C3=CC=C(C=C3)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



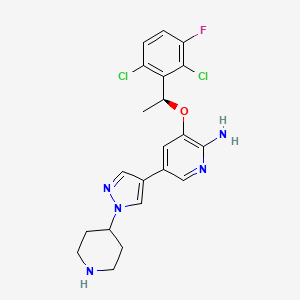
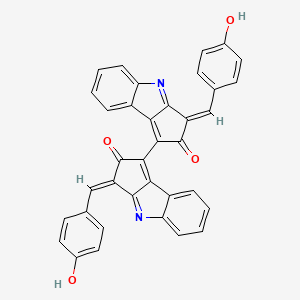
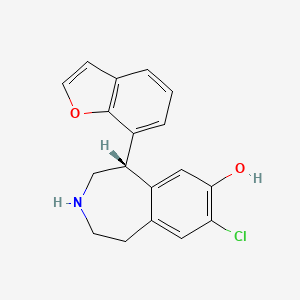

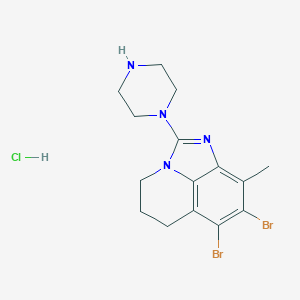
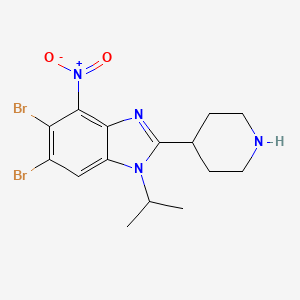
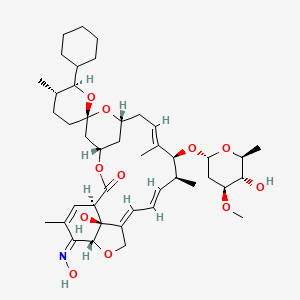
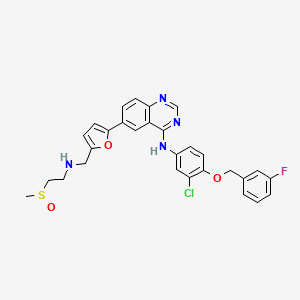
![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester](/img/structure/B610766.png)
